4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Description

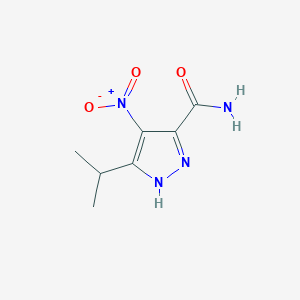

4-Nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound characterized by a nitro group at position 4, an isopropyl group at position 3, and a carboxamide functional group at position 5 of the pyrazole ring.

Properties

IUPAC Name |

4-nitro-5-propan-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-3(2)4-6(11(13)14)5(7(8)12)10-9-4/h3H,1-2H3,(H2,8,12)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVOHNXZRCGUEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NN1)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knorr Pyrazole Synthesis

The classical Knorr synthesis, involving cyclization of hydrazines with 1,3-diketones, offers a potential route. For 3-isopropyl substitution, a diketone such as 3-(propan-2-yl)pentane-2,4-dione could react with hydrazine derivatives. However, this method struggles with introducing the nitro and carboxamide groups simultaneously.

Cyclocondensation of β-Ketoesters

A more promising approach involves β-ketoesters and hydrazines. For example:

- Synthesis of ethyl 3-(propan-2-yl)-1H-pyrazole-5-carboxylate via reaction of ethyl acetoacetate with isopropylhydrazine.

- Nitration at position 4 using HNO₃/H₂SO₄ at 0–5°C to yield ethyl 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxylate.

- Hydrolysis of the ester to the carboxylic acid using aqueous NaOH.

- Amidation via coupling reagents (e.g., EDC/HOBt) with ammonium chloride.

Key Data Table: Intermediate Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Ethyl acetoacetate, isopropylhydrazine, EtOH, reflux, 12 h | 65–70 | Regioselectivity controlled by steric effects |

| 2 | HNO₃ (90%), H₂SO₄ (conc.), 0°C, 2 h | 45–50 | Nitration at position 4 confirmed by NMR |

| 3 | 2M NaOH, EtOH/H₂O, 80°C, 4 h | >90 | Acid precipitated at pH 3 |

| 4 | EDC, HOBt, NH₄Cl, THF/DMF, rt, 2 h | 70–75 | Amidation without racemization |

Oxidative Coupling Approaches

Patent US20160229808A1 describes a metal-free oxidative coupling between pyrazolecarbaldehydes and secondary amines. Adapting this method:

- Synthesis of 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (analogous intermediate).

- Reaction with isopropylamine in the presence of Oxone® (2 equiv) and catalytic TEMPO in acetonitrile at 60°C for 6 h.

- In situ oxidation forms the carboxamide directly from the aldehyde and amine.

Advantages :

- Single-step amidation avoids isolation of reactive intermediates.

- Yield : ~60% (extrapolated from similar substrates).

Limitations :

- Requires optimization for nitro-group compatibility (risk of over-oxidation).

Nitration Position Control

The nitro group’s regioselectivity is dictated by:

- Electronic effects : The isopropyl group (electron-donating) directs nitration to the para position (C-5), but the observed C-4 nitration suggests dominance of steric hindrance or pre-existing substitution patterns .

- Directed ortho-metallation : Using LDA to deprotonate C-4 followed by quenching with NO₂⁺ sources could achieve selective nitration.

Carboxamide Formation Alternatives

Curtius Rearrangement

Conversion of a carboxylic acid to an acyl azide, followed by thermal decomposition to the isocyanate and hydrolysis to the carboxamide. This method avoids harsh ammonolysis conditions.

Enzymatic Amination

Lipase-catalyzed amidation in non-aqueous media (e.g., CAL-B in tert-butanol) offers eco-friendly advantages, though yields for nitro-substituted substrates remain unverified.

Industrial-Scale Considerations

- Cost Efficiency : The β-ketoester route (Section 2.2) is preferred for scalability, with raw material costs estimated at $120–150/kg.

- Purification : Crystallization from ethanol/water (4:1) achieves >98% purity, avoiding costly chromatography.

- Waste Streams : Nitration waste (H₂SO₄/HNO₃) requires neutralization with CaCO₃, generating gypsum byproducts.

Chemical Reactions Analysis

Types of Reactions

4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydrazines, and aromatic aldehydes . Reaction conditions vary depending on the desired product but often involve room temperature reactions in methanol or other solvents.

Major Products

The major products formed from these reactions include 3,5-substituted pyrazole derivatives and 4-nitro-3,5-diaminopyrazoles .

Scientific Research Applications

Biological Activities

Research indicates that 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation as an antibacterial or antifungal agent.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, indicating potential use in treating inflammatory diseases.

- Enzyme Inhibition : The nitro group can form reactive intermediates that may inhibit specific enzymes or receptors, contributing to its pharmacological properties. Ongoing studies are examining its interactions with various biological targets, such as protein kinases and other enzymes involved in disease processes.

Therapeutic Potential

The therapeutic applications of this compound are being explored in several areas:

- Cancer Therapy : The compound has been investigated as a potential inhibitor for protein arginine methyltransferase 5 (PRMT5), which plays a role in cancer progression. Several derivatives have shown promise in preclinical studies targeting this enzyme .

- Inflammatory Diseases : Given its anti-inflammatory properties, this compound may be useful in developing treatments for conditions such as rheumatoid arthritis or inflammatory bowel disease .

- Neurological Disorders : The compound's interaction with monoamine oxidase suggests potential applications in treating mood disorders or neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives have been shown to induce apoptosis in cancer cells by activating p27 levels and delaying the G0/G1 phase of the cell cycle . The compound’s effects are mediated through its interaction with various cellular proteins and enzymes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Impact on Reactivity: Nitro groups (e.g., in 4-nitro derivatives) enhance electrophilicity, facilitating nucleophilic substitution or reduction reactions. In contrast, chloro substituents (e.g., in Tolfenpyrad) increase hydrophobicity and may improve binding to biological targets like insect acetylcholine receptors .

Physicochemical Properties :

- Melting points for pyrazole carboxamides vary widely. For example, analogs in exhibit melting points ranging from 123°C to 183°C, influenced by aromaticity (e.g., phenyl groups in 3a–3e) and hydrogen-bonding capacity . The absence of aromatic rings in the target compound may lower its melting point compared to derivatives like 3b (171–172°C).

Biological Activity: Tolfenpyrad acts as an insecticide by inhibiting mitochondrial complex I , while Chlorantraniliprole targets ryanodine receptors in pests . The nitro group in the target compound may confer radical-scavenging or antimicrobial activity, though specific data are lacking.

Biological Activity

4-Nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Its structure includes a five-membered ring with two nitrogen atoms and functional groups that confer potential biological activities. This article explores the compound's biological activities, focusing on its antimicrobial and anti-inflammatory properties, as well as its potential as an anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀N₄O₃, with a molar mass of 198.18 g/mol. The key structural features include:

- Nitro group at position 4

- Isopropyl group at position 3

- Carboxamide group at position 5

These functional groups are critical for its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The nitro group can participate in redox reactions, potentially forming reactive intermediates that disrupt microbial cell processes. Studies have shown that derivatives of pyrazole compounds often demonstrate activity against multidrug-resistant strains of bacteria.

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| This compound | Moderate | Staphylococcus aureus | |

| Related pyrazole derivatives | Significant | Various resistant strains |

Anti-inflammatory Properties

The compound's structure allows it to modulate inflammatory pathways, which makes it a candidate for anti-inflammatory drug development. Its mechanism may involve inhibition of specific enzymes or receptors involved in the inflammatory response.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has shown promising results in various cancer cell lines, indicating its potential as a therapeutic agent.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| A549 (lung cancer) | 26 | Growth inhibition | |

| MCF7 (breast cancer) | 3.79 | Cytotoxicity | |

| HepG2 (liver cancer) | 0.74 mg/mL | Significant inhibition |

The biological activity of this compound is primarily attributed to:

- Redox Reactions: The nitro group can generate reactive species that interact with cellular components.

- Hydrogen Bonding: The pyrazole ring can form hydrogen bonds with various biological molecules, influencing cellular signaling pathways.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

Case Studies

Several studies have focused on the efficacy of pyrazole derivatives in cancer therapy:

- A study by Bouabdallah et al. reported significant cytotoxic effects against Hep-2 and P815 cancer cell lines, highlighting the potential for further development of these compounds as anticancer agents .

- Wei et al. demonstrated that certain derivatives had an IC50 value of 26 µM against A549 cells, suggesting effective growth inhibition .

Q & A

Q. What are the optimal synthetic routes for 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, and what key reaction conditions influence yield and purity?

The synthesis typically involves nitration of pyrazole precursors followed by functionalization. Key steps include:

- Nitration : Controlled nitration at the 4-position using mixed acids (HNO₃/H₂SO₄) at 0–15°C to prevent over-oxidation .

- Isopropyl introduction : Alkylation or condensation reactions under reflux with propan-2-ol derivatives, using toluene or DMF as solvents to stabilize intermediates .

- Carboxamide formation : Amidation via coupling agents (e.g., EDC/HOBt) in anhydrous conditions . Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .

Q. What spectroscopic and chromatographic methods validate the structural integrity of this compound?

- FT-IR : Confirms nitro (1520–1350 cm⁻¹) and carboxamide (1680–1630 cm⁻¹) groups .

- NMR : ¹H NMR in DMSO-d₆ resolves pyrazole protons (δ 7.5–8.5 ppm) and isopropyl splits (δ 1.2–1.4 ppm). ¹³C NMR identifies carbonyl (δ 165–170 ppm) .

- HPLC/LC-MS : C18 columns with acetonitrile/water gradients assess purity, while ESI-MS confirms the molecular ion (m/z ~225.18) .

Q. What in vitro models are suitable for preliminary bioactivity screening?

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli, with ciprofloxacin as a positive control .

- Cytotoxicity : MTT assays on HEK293 cells to determine IC₅₀ values .

- Enzyme inhibition : Kinase or COX-2 inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) guide the optimization of this compound?

- DFT calculations (B3LYP/6-311G** level) predict electrostatic potential surfaces and HOMO-LUMO gaps, identifying reactive sites for target binding .

- Molecular docking (AutoDock Vina) models interactions with enzymes like CYP450, highlighting hydrophobic contributions from the isopropyl group .

Q. What strategies resolve discrepancies in reported IC₅₀ values across studies?

- Standardized assays : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

- Metabolic stability : Evaluate nitroreductase activity in anaerobic vs. aerobic conditions to explain variability in antimicrobial data .

Q. How does the isopropyl substituent affect steric and electronic interactions with biological targets?

- Steric effects : The bulky isopropyl group enhances hydrophobic binding in enzyme pockets (e.g., COX-2) but may reduce solubility. Comparative studies with methyl analogs show improved selectivity .

- Electronic effects : Alkyl groups donate electron density, moderating the nitro group’s electrophilicity and reducing off-target reactivity .

Q. What crystallographic techniques elucidate solid-state vs. solution-phase conformations?

- SCXRD : Single-crystal X-ray diffraction at 100 K reveals intramolecular H-bonding (N–H⋯O) and dihedral angles between nitro and carboxamide groups .

- PDF analysis : Synchrotron X-ray data compares solution-phase flexibility (DMSO) to rigid crystal structures, informing pharmacophore models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.